1-Benzylindole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, closely related to 1-benzylindole-3-carboxylic acid, often involves multi-step reactions that provide a wide range of substitution patterns. Techniques such as the Vilsmeier-Haack reaction, utilized in synthesizing 3-formylindole derivatives from methyl-2-nitrobenzoic acid, highlight the complexity and creativity in accessing these structures (Ge Yu-hua, 2006). Similarly, the synthesis of benzo[f]isoindole derivatives via I2-induced 1,3-dipolar cycloaddition reactions demonstrates the diverse methodologies employed to construct indole-based compounds (Yu-Jin Li et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-benzylindole-3-carboxylic acid and related compounds is characterized by the indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This structural motif is foundational in a multitude of biologically active molecules and materials science applications. Techniques like NMR, IR spectroscopy, and mass spectrometry play crucial roles in confirming the structures of synthesized indole derivatives.
Chemical Reactions and Properties
Indole derivatives engage in a variety of chemical reactions, including cycloadditions, N-acylations, and the formation of carbon-carbon or carbon-nitrogen bonds, often under catalytic conditions. For example, the domino three-component N-acylation/[4 + 2] cycloaddition/Alder-ene synthesis of polysubstituted benzo[f]isoindole-4-carboxylic acids illustrates the complexity and reactivity of these systems (Kseniya A Alekseeva et al., 2023).
Scientific Research Applications
Herbicidal Activity
- Application Summary: Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . These compounds act as antagonists to the auxin receptor protein TIR1, a key component in plant growth regulation and weed control .
- Methods of Application: The compounds were synthesized and their herbicidal activity was evaluated using a Petri dish herbicidal activity assay . The inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) were observed .
- Results: Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both types of plants . The inhibition rates of compounds 10d and 10h reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L, and they also maintained 92% and 93% inhibition rates even if at 10 mg/L, respectively .
Biological Potential
- Application Summary: Indole derivatives, including indole-3-carboxylic acid derivatives, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
- Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiviral Activity
- Application Summary: Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The compounds were synthesized and their antiviral activity was evaluated .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Inhibitors of Lipid Peroxidation and Superoxide Anion Formation
- Application Summary: Indole-carboxamide derivatives have been used as inhibitors of lipid peroxidation and superoxide anion formation .
- Methods of Application: The compounds were synthesized and their inhibitory activity was evaluated .
- Results: The specific results or outcomes were not provided in the source .
Hyaluronidase Inhibitors
- Application Summary: Indole carboxamides have been used as hyaluronidase inhibitors .
- Methods of Application: The compounds were synthesized and their inhibitory activity was evaluated .
- Results: The specific results or outcomes were not provided in the source .
Inhibitors of α-Fucosidases
Safety And Hazards
Safety data sheets indicate that 1-Benzylindole-3-carboxylic acid should not be used in food, drugs, pesticides, or biocidal products . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of accidental release, it’s advised to ensure adequate ventilation, use personal protective equipment, and avoid dust formation .
Future Directions
While specific future directions for 1-Benzylindole-3-carboxylic acid are not available, research into indole compounds is ongoing. For example, indole-3-carboxylic acid derivatives have been studied for their potential as auxin receptor protein TIR1 antagonists, which could have applications in weed control .
properties
IUPAC Name |
1-benzylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDDRHDOKXFMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181506 | |
Record name | Indole-3-carboxylic acid, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylindole-3-carboxylic acid | |
CAS RN |
27018-76-4 | |
Record name | 1-(Phenylmethyl)-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27018-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-3-carboxylic acid, 1-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-carboxylic acid, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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